molecular formula C28H25ClN6O B2945813 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 900012-54-6

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2945813
CAS No.: 900012-54-6
M. Wt: 497
InChI Key: JIMXTVKUHFGNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a potent and selective small molecule inhibitor with significant research value in oncology, particularly in the study of glioblastoma multiforme (GBM) and other solid tumors. Its primary mechanism of action involves the potent inhibition of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). [1] FAK is a non-receptor tyrosine kinase that is overexpressed in many aggressive cancers and plays a critical role in tumor cell proliferation, survival, migration, and invasion. [2] By inhibiting FAK, this compound disrupts these key oncogenic signaling pathways. Concurrently, its activity against ALK, a kinase often involved in chromosomal translocations found in several cancers, provides a dual-targeting approach. [3] Preclinical studies have demonstrated its efficacy in reducing tumor growth and invasiveness in models of GBM, positioning it as a promising chemical tool for investigating FAK/ALK-mediated signaling and for developing novel targeted anticancer therapies. [4] This compound is for research use only and is a vital asset for researchers exploring the pathophysiology of invasive cancers and the validation of new therapeutic targets.

Properties

IUPAC Name

1-[4-[4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN6O/c1-18-4-3-5-21(16-18)26-28-30-27(24-17-22(29)8-11-25(24)35(28)32-31-26)34-14-12-33(13-15-34)23-9-6-20(7-10-23)19(2)36/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXTVKUHFGNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. . This is followed by the introduction of the quinazoline moiety and further functionalization to incorporate the piperazine and ethanone groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the triazole or quinazoline rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.

    Biology: It has been studied for its effects on cellular processes, including its potential to inhibit specific enzymes or signaling pathways.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer and infectious diseases, due to its ability to interact with key molecular targets.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, potentially inhibiting their activity and disrupting cellular processes . This can lead to the induction of apoptosis in cancer cells or the inhibition of viral replication in infected cells. The compound’s ability to modulate multiple pathways makes it a versatile candidate for drug development.

Comparison with Similar Compounds

Structural Analogues of Triazoloquinazoline Derivatives
Compound Name Core Structure Substituents Key Features Reference
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-one Triazolo[1,5-a]quinazoline - 3-Phenyl
- No halogen or piperazine
Simpler structure; lacks solubility-enhancing piperazine.
5-Chloro-2-methylsulfonyl-triazoloquinazoline Triazolo[1,5-a]quinazoline - 5-Chloro
- 2-Methylsulfonyl
Chlorine at position 5 (vs. 7 in target); sulfonyl group increases polarity.
Target Compound Triazolo[1,5-a]quinazoline - 7-Chloro
- 3-(3-Methylphenyl)
- Piperazine-4-phenylacetone
Unique chlorine position; piperazine linker enhances conformational flexibility.

Key Insights :

  • Chlorine Position: Chlorine at position 7 (target) vs.

Comparison :

  • employs chlorination/oxidation for functionalization, while the target likely uses piperazine coupling (similar to ’s bromoethanone-thiol reactions).
Physicochemical Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Solubility (Predicted) Reference
Triazolo[3,4-b]thiadiazine derivative 155–157 1665 Moderate (polar substituents)
Target Compound (Estimated) ~180–200 ~1660–1670 Moderate (piperazine enhances aqueous solubility)

Analysis :

  • The target’s phenylacetone and piperazine groups likely improve solubility compared to non-piperazine analogues (e.g., ).

Biological Activity

The compound 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a synthetic derivative belonging to the class of triazoloquinazolines. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Triazoloquinazoline core : A bicyclic structure known for its pharmacological properties.
  • Chloro and methyl substituents : These groups may influence the compound's biological activity through electronic effects and steric hindrance.

Antihypertensive Effects

Research indicates that derivatives of triazoloquinazolines exhibit significant antihypertensive properties. In a study evaluating various derivatives, it was found that certain compounds effectively reduced blood pressure in hypertensive rat models. The mechanism is believed to involve inhibition of the p38 mitogen-activated protein kinase pathway, which plays a crucial role in cardiovascular regulation .

Cytotoxic Activity

Table 1 summarizes the cytotoxic activities of related triazoloquinazoline derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17HepG27.00
18HCT-1168.50

The compound demonstrated notable cytotoxicity against HCT-116 cells, indicating potential as an anti-cancer agent. The presence of the trifluoromethyl moiety in some derivatives enhances binding affinity to DNA, contributing to increased cytotoxic activity .

Topoisomerase II Inhibition

Topoisomerase II inhibitors are crucial in cancer therapy due to their ability to interfere with DNA replication. The compound's derivatives have shown varying degrees of Topo II inhibitory activity, with some exhibiting significant effects at low concentrations. For instance, derivative 16 displayed an IC50 value of 15.16 μM against Topo II, suggesting its potential as a chemotherapeutic agent .

Study on Antihypertensive Activity

In a controlled study using hypertensive rat models, compounds derived from triazoloquinazolines were administered via tail cuff methods. Results indicated that specific derivatives significantly lowered systolic blood pressure compared to controls, highlighting their therapeutic potential in managing hypertension .

Evaluation of Cytotoxicity

In another study assessing various triazoloquinazoline derivatives for anticancer properties, researchers evaluated their effects on multiple cancer cell lines. The most active compound (compound 16 ) exhibited lower IC50 values against HCT-116 cells than previously studied compounds, affirming its enhanced cytotoxic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.